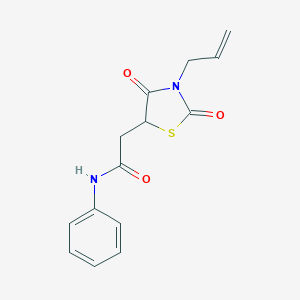

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antioxidant Properties

A derivative of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide, specifically 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, showcased significant antioxidant activity, demonstrating a radical scavenging ability of 88.9% which is comparable to ascorbic acid (92.7%). The compound's experimentally calculated IC50 value was 43.1 µM, which is lower than that of ascorbic acid (50.5 µM), indicating its high antioxidant efficacy (Lelyukh et al., 2021).

Cytotoxic Activity

Novel derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and evaluated for cytotoxic activity against human breast cell line MCF-7. The derivatives exhibited varying degrees of cytotoxicity, with some demonstrating considerable activity. This highlights the potential of these compounds as cytotoxic agents (Kolluri et al., 2020).

Hypoglycemic Activity

Several derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide have shown significant hypoglycemic activity in animal models, indicating their potential use in managing blood sugar levels. Histopathological studies confirmed the non-toxic nature of these derivatives, reinforcing their therapeutic potential (Nikaljea et al., 2012).

Antibacterial Activity

Derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains. The structure-activity relationship suggested that the presence of electron-withdrawing substituents in the phenyl ring enhances the antibacterial efficacy (Trotsko et al., 2018).

Antifungal and Anti-inflammatory Properties

Synthesized compounds from the 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide series showed remarkable antifungal activity, particularly against C. albicans. Some compounds also displayed anti-inflammatory properties, indicating their potential in treating related conditions (Shaikh et al., 2015).

properties

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-8-16-13(18)11(20-14(16)19)9-12(17)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDNRUKTACVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chloro-4-fluorophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B352470.png)

![3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide](/img/structure/B352474.png)

![3-methyl-5-(4-methylphenyl)-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352478.png)

![3-methyl-5-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352481.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352484.png)

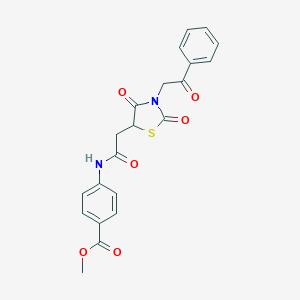

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide](/img/structure/B352486.png)

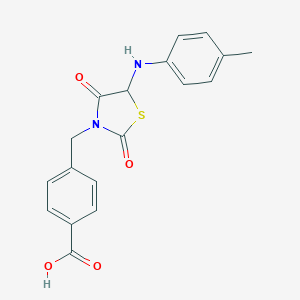

![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)

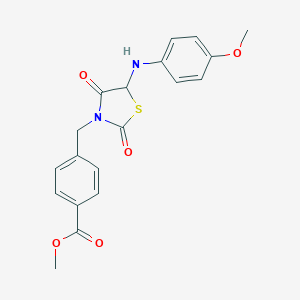

![Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate](/img/structure/B352498.png)

![(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352500.png)

![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)